(4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine
Description
(4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine (CAS 1002032-49-6) is a substituted pyrazole derivative characterized by a chloro group at the 4-position of the pyrazole ring, an ethyl group at the 1-position, and a methylamine moiety attached via a methylene bridge to the 3-position. Its molecular formula is C₈H₁₃ClN₄, with a molar mass of 200.67 g/mol. This compound is structurally related to bioactive molecules, as pyrazole derivatives are common in pharmaceuticals and agrochemicals due to their versatile hydrogen-bonding and electronic properties .
Properties
IUPAC Name |
1-(4-chloro-1-ethylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-3-11-5-6(8)7(10-11)4-9-2/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXWMXBEPOKAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CNC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223196 | |
| Record name | 4-Chloro-1-ethyl-N-methyl-1H-pyrazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002032-49-6 | |
| Record name | 4-Chloro-1-ethyl-N-methyl-1H-pyrazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002032-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-ethyl-N-methyl-1H-pyrazole-3-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
(4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- The target compound’s ethyl group at N1 distinguishes it from methyl-substituted analogs (e.g., 1002032-44-1), which may reduce steric hindrance compared to bulkier substituents .
- The 3,4-dichlorobenzyl group in CAS 1001519-30-7 introduces enhanced lipophilicity and electronic effects compared to the ethyl group in the target compound .
Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations :
- The ethyl group in the target compound likely increases flexibility and lowers melting points compared to rigid aromatic substituents (e.g., 3-fluorobenzyl in CAS 1001757-55-6) .
Biological Activity
The compound (4-Chloro-1-ethyl-1H-pyrazol-3-ylmethyl)-methyl-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₁₀ClN₅
- Molecular Weight : 211.65 g/mol
- CAS Number : 1558503-29-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom and the ethyl group significantly influences its binding affinity and selectivity towards these targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with inflammation and cell proliferation.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities. Below are some key findings relevant to this compound:
Anticancer Activity
Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant growth inhibition in various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating promising anticancer potential .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Similar pyrazole derivatives have shown effectiveness in inhibiting nitric oxide production and other inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrazole derivatives against various pathogens. In vitro assays indicated that certain derivatives exhibited moderate to excellent activity against phytopathogenic fungi, suggesting potential applications in agriculture as antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can lead to significant changes in efficacy:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances enzyme binding affinity |
| Ethyl Group | Influences lipophilicity and membrane permeability |
| Methyl Group | Affects overall stability and reactivity |
Case Studies
- Anticancer Study : A recent study synthesized a series of pyrazole derivatives, including this compound, which were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 73 to 84 mg/mL across different compounds .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related pyrazole compounds, revealing substantial reductions in pro-inflammatory cytokines when treated with these derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
